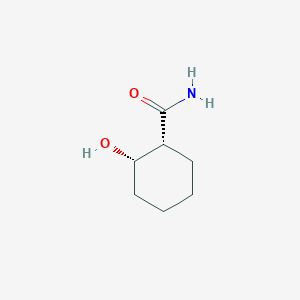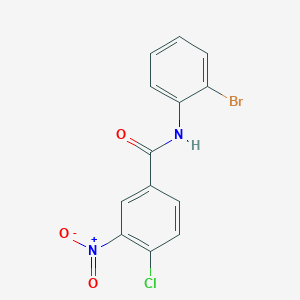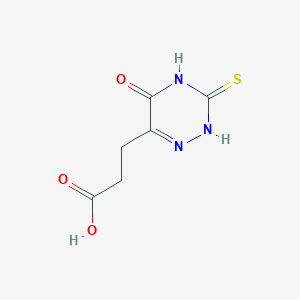![molecular formula C21H13Cl2F3N4S B1607644 2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine CAS No. 680216-98-2](/img/structure/B1607644.png)
2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine
Übersicht
Beschreibung
2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine is a useful research compound. Its molecular formula is C21H13Cl2F3N4S and its molecular weight is 481.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Compounds related to 2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine have been utilized in the synthesis of biologically important heterocycles. For instance, 1,2,4-triazolo[1,5-a]pyridines, which bear relevance to the chemical structure , have been synthesized via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through metal-free oxidative N-N bond formation, showcasing a novel strategy for synthesizing biologically significant heterocycles with high yields and short reaction times (Zheng et al., 2014).
Structural Assessment and Complex Formation
The structural properties and potential for complex formation with metals have also been studied. For example, methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate and its complex with HgCl2 have been synthesized and characterized, including by X-ray diffractometry. Such studies provide insights into the molecular and supramolecular structures of these compounds, which can be crucial for understanding their reactivity and potential applications in catalysis or material science (Castiñeiras et al., 2018).
Antibacterial and Surface Activity
Derivatives of 1,2,4-triazole, similar in structure to the compound , have shown effectiveness as precursors for synthesizing biologically active heterocycles with potential antibacterial properties and surface activity. These compounds have been synthesized and evaluated for their antimicrobial activity, highlighting their potential application in the development of new antibacterial agents and surface-active materials (El-Sayed, 2006).
Luminescence and Photophysical Properties
The study of cyclometallated platinum complexes containing substituted thienylpyridines, which are structurally related to the compound in focus, has revealed significant insights into their luminescence and photophysical properties. This research has implications for the development of materials with potential applications in light-emitting devices and sensors (Kozhevnikov et al., 2009).
Antifungal Activity
Compounds with a similar structure have been synthesized and assessed for their antifungal activity, demonstrating moderate effectiveness. Such studies contribute to the search for new antifungal agents and the exploration of heterocyclic compounds in pharmaceutical applications (Mu et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-5-[5-[(4-chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4S/c22-16-7-4-13(5-8-16)12-31-20-29-28-19(14-6-9-18(23)27-11-14)30(20)17-3-1-2-15(10-17)21(24,25)26/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMLIKPZTGSANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)C4=CN=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381899 | |
| Record name | 2-Chloro-5-(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-[(4-chlorobenzyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL)pyridine | |
CAS RN |
680216-98-2 | |
| Record name | 2-Chloro-5-(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B1607575.png)




![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)